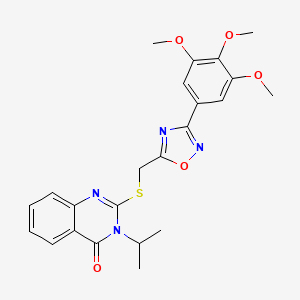

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-propan-2-yl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S/c1-13(2)27-22(28)15-8-6-7-9-16(15)24-23(27)33-12-19-25-21(26-32-19)14-10-17(29-3)20(31-5)18(11-14)30-4/h6-11,13H,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTZGCBFGGOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategy Overview

The target molecule integrates three structural domains:

- Quinazolin-4(3H)-one core with a thioether substituent at position 2.

- 1,2,4-Oxadiazole ring functionalized with a 3,4,5-trimethoxyphenyl group.

- Isopropyl group at position 3 of the quinazolinone.

Synthesis typically proceeds via:

- Independent preparation of quinazolinone and oxadiazole intermediates.

- Thioether linkage formation between intermediates.

- Final functionalization and purification.

Quinazolinone Core Synthesis

Anthranilic Acid Derivative Cyclization

The quinazolin-4(3H)-one scaffold is synthesized from anthranilic acid derivatives. Key steps include:

Route 1 (Classical Cyclization):

- Amidation : Anthranilic acid ester reacts with 2-chloroacetyl chloride in the presence of triethylamine to form an amide intermediate.

- Cyclization : Treatment with hydrazine hydrate in n-butanol under reflux yields 3-aminoquinazolin-4(3H)-one derivatives.

Route 2 (Benzoxazine Intermediate):

- Benzoxazine formation : Anthranilic acid reacts with acetic anhydride to form benzoxazine-4-one.

- Hydrazine ring-opening : Benzoxazine-4-one reacts with hydrazine hydrate to yield 3-aminoquinazolin-4(3H)-one, though with lower efficiency (30% yield).

Table 1: Comparison of Quinazolinone Synthesis Routes

| Route | Starting Material | Key Reagent | Yield (%) |

|---|---|---|---|

| 1 | Anthranilic ester | Hydrazine | 60–75 |

| 2 | Anthranilic acid | Hydrazine | 30 |

1,2,4-Oxadiazole Ring Construction

Amidoxime Intermediate Preparation

- Nitrile synthesis : 3,4,5-Trimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in methanol to form the corresponding amidoxime.

- Cyclization : The amidoxime reacts with chloroacetyl chloride in dry acetone, followed by toluene reflux, to yield 3-(3,4,5-trimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Table 2: Oxadiazole Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime formation | NH2OH·HCl, Na2CO3, MeOH, reflux | 76–80 |

| Oxadiazole cyclization | Chloroacetyl chloride, toluene | 50–60 |

Thioether Coupling Reaction

The quinazolinone and oxadiazole intermediates are linked via a nucleophilic substitution reaction:

- Quinazolinone activation : 3-Isopropylquinazolin-4(3H)-one-2-thiol is generated by treating the quinazolinone with thiourea in ethanol under acidic conditions.

- Coupling : The thiol reacts with 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in DMF using K2CO3 and KI as catalysts.

Optimization Notes :

Microwave-Assisted Synthesis Optimization

Recent advances employ microwave irradiation to accelerate key steps:

Characterization and Analytical Data

Spectral Confirmation

Challenges and Mitigation Strategies

- Low Cyclization Yields : Additive approaches (e.g., imidazolium ionic liquids) improve quinazolinone cyclization efficiency to 85%.

- Oxadiazole Hydrolysis : Strict anhydrous conditions during chloroacetyl chloride reactions prevent ring opening.

- Thioether Oxidation : Nitrogen atmosphere during coupling inhibits disulfide formation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opened products or reduced heterocycles.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone and oxadiazole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced heterocycles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

Medicine: Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, warranting further investigation as a therapeutic agent.

Industry: Its unique structure makes it useful in the development of new materials, such as polymers and dyes.

Mecanismo De Acción

The exact mechanism of action of 3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Quinazolinone-Triazole Hybrids

- Example : 3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (EC₅₀: 47.6 μg/mL against Xanthomonas oryzae) .

- Structural Differences : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole and substitutes the trimethoxyphenyl group with a 4-(trifluoromethyl)benzyl moiety.

- Activity : Superior antibacterial activity compared to bismerthiazol, likely due to enhanced electron-withdrawing effects from the CF₃ group.

Thiazolylthioquinazolin-4(3H)-ones

- Example: Ethyl 2-amino-5-(3-phenyl/benzyl-substituted quinazolin-4(3H)-one-2-ylthio)thiazole . Structural Differences: Features a thiazole ring instead of oxadiazole and lacks the trimethoxyphenyl group. Activity: Exhibits dihydrofolate reductase (DHFR) inhibition and antimicrobial properties, suggesting the thiazole-thioether linkage enhances interaction with DHFR.

Trimethoxyphenyl-Linked Combretastatin Analogs

- Example: 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one . Structural Differences: Replaces quinazolinone with an oxazolone core and uses a benzylidene linker. Activity: Primarily antitubulin agents; the trimethoxyphenyl group is critical for microtubule disruption.

Podophyllotoxin-Derived PPARγ Agonists

- Example: (E)-3-(Hydroxy(3,4,5-trimethoxyphenyl)methyl)-4-(4-(trifluoromethyl)styryl)dihydrofuran-2(3H)-one (Compound 3a) . Structural Differences: Dihydrofuranone core with a styryl substituent instead of quinazolinone. Activity: Partial PPARγ agonism with reduced toxicity compared to podophyllotoxin, highlighting the role of trimethoxyphenyl in receptor binding.

Comparative Analysis Table

Key Research Findings

- Heterocyclic Linkers : 1,2,4-Oxadiazole (target compound) offers metabolic stability compared to triazole or thiazole, but may reduce solubility .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in triazole hybrids) improve antibacterial potency, while bulky groups (e.g., isopropyl in the target) may optimize pharmacokinetics .

Actividad Biológica

3-isopropyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 468.5 g/mol. Its structure includes a quinazolinone core, which is known for various biological activities.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit a broad spectrum of antimicrobial activities. The compound has been evaluated for its efficacy against several bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 128 µg/mL |

| Candida albicans | 3.90 µg/mL |

| Aspergillus niger | 3.90 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

The biological activity of quinazolinone derivatives is often attributed to their ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. Molecular docking studies have shown that these compounds can effectively bind to the active site of DNA gyrase, leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the quinazolinone ring significantly influence the antimicrobial potency. For instance:

- Substituent Variations : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish activity.

- Thioether Linkage : The thioether group in the compound appears to play a crucial role in enhancing binding affinity and biological activity .

Case Studies

Several studies have explored the biological efficacy of related quinazolinone derivatives:

- Antibacterial Screening : A series of novel quinazolinone derivatives were synthesized and tested against various bacterial strains. Compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

- Antifungal Evaluation : The antifungal activity against Candida albicans and Aspergillus niger was notably significant, with MIC values comparable to established antifungal agents .

- In Silico Studies : Computational modeling has provided insights into the binding interactions between the compound and target enzymes, supporting experimental findings regarding its antimicrobial activity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including:

- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with isopropylamine under reflux in ethanol .

- Oxadiazole moiety introduction : Coupling of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-methanethiol with the quinazolinone core via nucleophilic substitution. Microwave-assisted synthesis (60–80°C, 30–60 min) improves efficiency and reduces side products .

- Yield optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance thioether bond formation .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the quinazolinone and oxadiazole substituents .

- X-ray crystallography : Resolves steric effects from the 3-isopropyl group and 3,4,5-trimethoxyphenyl moiety .

- HRMS : Validates molecular weight (expected ~525 g/mol) and isotopic patterns .

Q. How does the 3,4,5-trimethoxyphenyl group influence solubility and reactivity?

- Solubility : The trimethoxy group enhances lipophilicity (logP ~3.5), requiring DMSO or ethanol for in vitro assays .

- Reactivity : Methoxy groups participate in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC values across kinase assays) be resolved?

- Assay validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out false positives .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-isopropyl with benzyl) to isolate steric/electronic contributions .

- Molecular dynamics simulations : Model ligand-protein interactions to identify conformational flexibility in the oxadiazole-thioether linkage .

Q. What in silico strategies predict off-target interactions and toxicity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability .

- ADMET prediction : SwissADME or ProTox-II assess hepatotoxicity risks linked to the thioether group .

Q. How can synthetic byproducts be minimized during scale-up?

- Process optimization : Replace traditional heating with flow chemistry for precise temperature control during oxadiazole ring closure .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from des-methylated byproducts .

Q. What mechanistic insights explain its dual activity as a tubulin and topoisomerase inhibitor?

- Biochemical assays : Conduct FRET-based tubulin polymerization assays and DNA relaxation assays to quantify dual inhibition .

- Crystallography : Co-crystallize the compound with α/β-tubulin heterodimers to identify binding residues (e.g., β-tubulin T179) .

Methodological Guidelines

-

Controlled variables in bioactivity studies :

-

Data interpretation frameworks :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.